N-(4-溴苯基)苯甲酰胺

描述

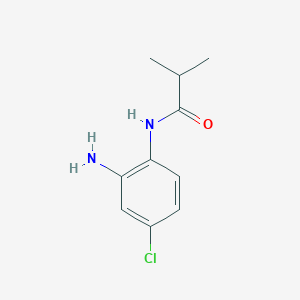

N-(4-Bromophenyl)benzamide is a chemical compound that belongs to the class of benzamides, which are amides derived from benzoic acid. The presence of a bromine atom on the phenyl ring at the 4-position distinguishes it from other benzamides. This compound is of interest due to its potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of N-(4-Bromophenyl)benzamide and its derivatives often involves the reaction of 4-bromobenzoic acid with various amines or amine-containing compounds. For instance, the synthesis of related compounds such as N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was achieved through the reaction of 4-bromobenzoic acid with (4-bromophenyl)amine and carbon disulfide in the presence of an amine catalyst . Similarly, the synthesis of 2-bromo-N-(2,4-difluorobenzyl)benzamide was conducted by reacting 2-bromobenzoic acid with (2,4-difluorophenyl)methanamine . These methods can be adapted for the synthesis of N-(4-Bromophenyl)benzamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of N-(4-Bromophenyl)benzamide derivatives has been characterized using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was determined using single-crystal X-ray diffraction, revealing a monoclinic space group and the presence of strong intramolecular hydrogen bonds . Similarly, the crystal structure of related compounds, such as 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, was analyzed through X-ray diffraction and Hirshfeld surface analysis, which provided insights into the intermolecular interactions and energy frameworks stabilizing the crystal packing .

Chemical Reactions Analysis

The reactivity of N-(4-Bromophenyl)benzamide derivatives can be inferred from studies on similar compounds. For instance, the reactivity of 4-bromo-N-(di(alkyl/aryl)carbamothioyl)benzamide derivatives with metal ions to form complexes has been explored, indicating that these compounds can act as ligands in coordination chemistry . Additionally, the antioxidant properties of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide were determined using DPPH free radical scavenging tests, suggesting that N-(4-Bromophenyl)benzamide derivatives may also exhibit antioxidant activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-Bromophenyl)benzamide derivatives can be deduced from spectroscopic data and theoretical calculations. For example, the electronic properties, such as HOMO and LUMO energies, and thermodynamic properties of 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide were calculated using DFT, providing insights into the chemical reactivity of the molecule . The mass spectrometry and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide were also characterized, contributing to the understanding of its fragmentation pattern and solid-state properties .

科学研究应用

合成与结构分析

N-(4-溴苯基)苯甲酰胺及其衍生物的合成和结构性质已得到广泛的研究。例如,N-[{[(4-溴苯基)氨基]碳硫代}苯甲酰胺的合成和光谱表征已得到详细说明,突出了其晶体结构和分子相互作用(Saeed 等,2010)。另一项关于 4-溴-N-苯基苯甲酰胺的研究讨论了其分子结构以及通过氢键和 C—H⋯π 接触形成的三维网络(Fun 等,2012)。

抗病原活性

N-(4-溴苯基)苯甲酰胺的一些衍生物已显示出有希望的抗病原活性。一项关于硫脲衍生物(包括具有 4-溴苯基基团的衍生物)的研究证明了对铜绿假单胞菌和金黄色葡萄球菌的显着活性,特别是在生物膜中(Limban 等,2011)。

配合物形成和化学性质

该化合物与金属形成配合物的能力已得到研究。例如,合成了 4-溴-N-(二(烷基/芳基)氨基甲硫代)苯甲酰胺衍生物的 Cu(II) 和 Ni(II) 配合物并对其进行了表征,证明了它们的 [ML2] 中性顺式构型(Binzet 等,2009)。

抗真菌和抗菌作用

人们对 N-(4-溴苯基)苯甲酰胺衍生物的抗真菌和抗菌作用很感兴趣。例如,衍生物已显示出在牙科诊所环境中对真菌和细菌菌株的活性(Ienascu 等,2019)。另一项研究合成了对各种病原体(包括尖孢镰刀菌和酿酒酵母)表现出抗真菌活性的新型衍生物(Ienascu 等,2018)。

组蛋白脱乙酰酶抑制和癌症研究

N-(4-溴苯基)苯甲酰胺衍生物因其在癌症研究中的潜力而受到探索,特别是作为组蛋白脱乙酰酶抑制剂。一种化合物 MGCD0103 表现出对 HDACs 的选择性抑制,并在体内显示出显着的抗肿瘤活性(Zhou 等,2008)。

抗癌药的药效团杂交

药效团杂交策略,将芳基肉桂酰胺骨架与 α-溴丙烯酰基部分相结合,导致新型抗增殖剂的合成,表明癌症治疗策略的一个有希望的途径(Romagnoli 等,2014)。

安全和危害

“N-(4-Bromophenyl)benzamide” is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

作用机制

Mode of Action

It is known that compounds with similar structures can undergo reactions at the benzylic position . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation . The compound’s interaction with its targets and any resulting changes would depend on the specific targets and the biochemical context.

Biochemical Pathways

Compounds with similar structures have been shown to influence pathways involving homologous recombination proteins like rad51 . The downstream effects of these interactions would depend on the specific pathways and the cellular context.

Pharmacokinetics

The compound’s molecular formula is CHBrNO, and it has an average mass of 276.129 Da

Result of Action

Compounds with similar structures have been shown to have antimicrobial and anticancer activities . The specific effects would depend on the compound’s targets and mode of action.

属性

IUPAC Name |

N-(4-bromophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h1-9H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAVWHRINPHQUMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80227834 | |

| Record name | Benzamide, N-(4-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7702-38-7 | |

| Record name | N-(4-Bromophenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7702-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N-(4-bromophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007702387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7702-38-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N-(4-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-Methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidin](/img/structure/B3023322.png)

![N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]cyclopropanamine dihydrochloride](/img/structure/B3023325.png)

![methyl[(trimethyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B3023328.png)

![N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride](/img/structure/B3023335.png)